molecular formula C10H16ClF2N B2630416 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride CAS No. 2413899-52-0

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride

Cat. No. B2630416
CAS RN: 2413899-52-0
M. Wt: 223.69
InChI Key: ZWQQGDGLAQRQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride” is a chemical compound with the CAS Number: 2413899-52-0 . It has a molecular weight of 223.69 .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride (EN300-26621590):

Pharmaceutical Research

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride: is being explored for its potential as a pharmaceutical intermediate. Its unique structure and reactivity make it a valuable candidate for the synthesis of novel therapeutic agents. Researchers are investigating its role in the development of drugs targeting neurological disorders, given its potential to interact with specific neural receptors .

Chemical Synthesis

This compound is utilized in advanced chemical synthesis due to its stability and reactivity. It serves as a building block for the synthesis of complex organic molecules, which are essential in the development of new materials and pharmaceuticals. Its fluorinated structure provides unique properties that are beneficial in creating compounds with enhanced stability and bioavailability.

Material Science

In material science, 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride is used to develop new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical strength. This makes it valuable in the production of high-performance materials for various industrial applications .

Biochemical Research

The compound is also significant in biochemical research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of enzyme action and protein interactions at a molecular level .

Drug Discovery

Finally, this compound is a valuable tool in drug discovery. Its unique chemical structure allows for the exploration of new chemical spaces and the identification of novel drug candidates. Researchers use it to screen for biological activity and to optimize the pharmacological properties of lead compounds.

Sigma-Aldrich BenchChem BenchChem Sigma-Aldrich : Sigma-Aldrich : BenchChem : Sigma-Aldrich : BenchChem

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and face thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

11,11-difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N.ClH/c11-10(12)8-3-1-2-4-9(8,10)7-13-6-5-8;/h13H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJUIOPDHSTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CNCCC2(C1)C3(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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